Comparative Cytotoxic Potency: VLX600 vs. Triapine, CPX, and Deferoxamine in 2-D and 3-D Cancer Models
In a direct head-to-head comparison, VLX600 exhibited substantially greater cytotoxic potency than three clinically or preclinically relevant iron chelators — Triapine, ciclopirox olamine (CPX), and deferoxamine — across multiple viability assays. In HCT116 colon cancer cells grown as 2-D monolayer cultures, VLX600 yielded IC50 values in the range of approximately 1 μM, whereas the other iron chelators required higher concentrations to achieve comparable inhibition of proliferation [1]. The potency differential was even more pronounced in 3-D multicellular tumor spheroids (MCTS), where VLX600 significantly reduced viability at low-micromolar concentrations, but deferoxamine failed to produce detectable activity even at concentrations exceeding 300 μM [2]. CPX and Triapine also reduced MCTS viability, but with lower potency than VLX600 [3]. The higher 3-D cytotoxic potency of VLX600 is attributed in part to its elevated lipophilicity (XlogP ~3), which facilitates superior penetration into the spheroid core and bioenergetic catastrophe in metabolically stressed tumor cells [4].
| Evidence Dimension | Cytotoxic potency in HCT116 colon cancer 2-D monolayer and 3-D multicellular tumor spheroid (MCTS) models |
|---|---|
| Target Compound Data | VLX600: IC50 ~1 μM (2-D monolayer); low-micromolar activity in MCTS |
| Comparator Or Baseline | Triapine, CPX: IC50 >1 μM (2-D); measurable but lower MCTS activity. Deferoxamine: IC50 >1 μM (2-D); no detectable MCTS activity at >300 μM |
| Quantified Difference | VLX600 more potent than Triapine, CPX, and deferoxamine in 2-D models; VLX600 active in MCTS at low-micromolar concentrations whereas deferoxamine shows no activity even at >300 μM |
| Conditions | HCT116 colon cancer cells; 72 h exposure; viability assessed by fluorometric microculture cytotoxicity assay (2-D) and GFP signal reduction (3-D MCTS) |
Why This Matters
Procurement of VLX600 rather than generic iron chelators ensures robust activity in physiologically relevant 3-D tumor models, which is critical for translational studies aiming to recapitulate in vivo tumor microenvironments.
- [1] Fryknäs M, Zhang X, Bremberg U, Senkowski W, Olofsson MH, Brandt P, et al. Iron chelators target both proliferating and quiescent cancer cells. Sci Rep. 2016;6:38343. View Source
- [2] Fryknäs M, Zhang X, Bremberg U, Senkowski W, Olofsson MH, Brandt P, et al. Iron chelators target both proliferating and quiescent cancer cells. Sci Rep. 2016;6:38343. View Source
- [3] Fryknäs M, Zhang X, Bremberg U, Senkowski W, Olofsson MH, Brandt P, et al. Iron chelators target both proliferating and quiescent cancer cells. Sci Rep. 2016;6:38343. View Source
- [4] Fryknäs M, Zhang X, Bremberg U, Senkowski W, Olofsson MH, Brandt P, et al. Iron chelators target both proliferating and quiescent cancer cells. Sci Rep. 2016;6:38343 (Supplementary Table 4). View Source
